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Cat. No.: B134971 Get Quote

Abstract
This technical guide provides a comprehensive overview of 2-benzylmorpholine, a chiral

heterocyclic compound of significant interest in medicinal chemistry and drug development. As

a structural isomer of the well-known stimulant phenmetrazine, 2-benzylmorpholine serves as

a valuable building block for novel central nervous system (CNS) agents and other bioactive

molecules. This document delves into the fundamental physicochemical properties, detailed

synthetic methodologies for both racemic and enantiomerically pure forms, thorough analytical

and spectroscopic characterization, key applications in pharmaceutical research, and essential

safety and handling protocols. The content is structured to provide both foundational

knowledge and actionable, field-proven insights for professionals engaged in chemical

synthesis and drug discovery.

Core Identity and Physicochemical Properties
2-Benzylmorpholine is a secondary amine featuring a morpholine ring substituted with a

benzyl group at the C2 position. This substitution introduces a chiral center, leading to the

existence of (R)- and (S)-enantiomers, which often exhibit distinct pharmacological profiles.

Structural and Molecular Data
The fundamental properties of 2-benzylmorpholine are summarized in the table below,

providing a quick reference for researchers.
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Property Value Source(s)

Molecular Formula C₁₁H₁₅NO [1][2]

Molecular Weight 177.24 g/mol [3][4][5]

IUPAC Name 2-benzylmorpholine [6]

Synonyms
(±)-2-Benzylmorpholine, 2-

(Phenylmethyl)morpholine
[6]

Physical Form
Solid or light yellow oil

(enantiomer-dependent)
[4][7]

CAS Number and Chirality
The assignment of a CAS Registry Number to 2-benzylmorpholine can be ambiguous and is

dependent on its stereochemistry. It is crucial for researchers to use the correct identifier to

ensure the procurement of the appropriate material.

87955-28-0: Commonly used for the racemic mixture (a 1:1 mixture of R and S

enantiomers).

131887-48-4: Also used for the racemic mixture.[4]

131887-51-9: Specifically designates the (R)-2-benzylmorpholine enantiomer.[7]

The presence of a stereocenter profoundly influences the molecule's interaction with biological

systems, a critical consideration in drug development.[8]

Synthesis of 2-Benzylmorpholine
The synthesis of 2-benzylmorpholine can be approached via several routes to yield either the

racemic mixture or specific enantiomers. The choice of method depends on the desired

stereochemical purity and the scale of the reaction.

Racemic Synthesis
A common and straightforward approach to the racemic compound involves the cyclization of

an appropriate amino alcohol precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/86171
https://sielc.com/separation-of-2-benzyl-2-dimethylamino-1-4-morpholin-4-ylphenylbutan-1-one-on-newcrom-c18-hplc-column
https://sielc.com/separation-of-benzylmorphine-on-newcrom-r1-hplc-column
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds019174
https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzoylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzylmorpholine
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds019174
https://molcore.lookchem.com/products/CasNo-131887-51-9--R--2-benzylmorpholine-16775938.html
https://www.benchchem.com/product/b134971?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds019174
https://www.benchchem.com/product/b134971?utm_src=pdf-body
https://molcore.lookchem.com/products/CasNo-131887-51-9--R--2-benzylmorpholine-16775938.html
https://www.slideshare.net/slideshow/enantiomers-55785011/55785011
https://www.benchchem.com/product/b134971?utm_src=pdf-body
https://www.benchchem.com/product/b134971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction Steps

Product

Allylbenzene

Epoxidation

e.g., m-CPBA

N-Benzylethanolamine

Ring Opening

with Amino Alcohol (B)

Cyclization

Acid-catalyzed

(±)-2-Benzylmorpholine

Click to download full resolution via product page

Caption: General workflow for a racemic synthesis of 2-benzylmorpholine.

This protocol is a representative synthesis adapted from methodologies reported for similar

morpholine structures.[9]

Step 1: Epoxidation of Allylbenzene. Dissolve allylbenzene (1.0 eq) in a suitable solvent such

as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-

chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature
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below 5 °C. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates

complete consumption of the starting material.

Step 2: Ring-Opening. In a separate flask, prepare a solution of an amino alcohol, such as 2-

aminoethanol (1.5 eq), in ethanol. To this, slowly add the crude epoxide solution from Step 1.

Heat the mixture to reflux for 8-12 hours.

Step 3: Cyclization & Purification. After cooling, concentrate the reaction mixture under

reduced pressure. Redissolve the residue in a suitable solvent and treat with an acid catalyst

(e.g., p-toluenesulfonic acid) to facilitate cyclization. Purify the resulting crude 2-
benzylmorpholine via column chromatography (silica gel, using a hexane/ethyl acetate

gradient) to yield the final racemic product.

Enantioselective Synthesis & Resolution
Accessing enantiomerically pure 2-benzylmorpholine is paramount for pharmacological

studies. This is typically achieved either by asymmetric synthesis or by resolving the racemic

mixture.

This is a classical and widely used method for separating enantiomers.[10] The secondary

amine of the morpholine ring allows for the formation of salts with a chiral acid.

Salt Formation: Dissolve racemic 2-benzylmorpholine (1.0 eq) in a suitable solvent (e.g.,

ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-O,O'-

Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.

Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool

slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially

crystallize out of the solution due to lower solubility.

Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystallized

salt should be determined by chiral HPLC. Recrystallization may be necessary to achieve

the desired purity.

Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system of

DCM and aqueous sodium bicarbonate solution. Stir vigorously until the solid dissolves
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completely. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and

concentrate to yield the enantiomerically enriched 2-benzylmorpholine free base.

(±)-2-Benzylmorpholine
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Caption: Workflow for the separation of enantiomers via diastereomeric salt formation.

Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and stereochemistry of 2-
benzylmorpholine. While publicly available experimental spectra are scarce, the expected

spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):

δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

δ 3.50-4.00 ppm (m, 3H): Protons on the morpholine ring adjacent to the oxygen atom (-O-

CH₂- and -O-CH-).

δ 2.60-3.20 ppm (m, 6H): Protons on the morpholine ring adjacent to the nitrogen atom (-

N-CH₂-), the benzylic protons (-CH₂-Ph), and the proton at the C2 position.

δ 1.50-2.00 ppm (br s, 1H): The N-H proton of the secondary amine; its chemical shift is

variable and dependent on solvent and concentration.

¹³C NMR (Predicted):

δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.

δ 125-130 ppm: Aromatic CH carbons.

δ 68-75 ppm: Morpholine carbons adjacent to oxygen (C3 and C5).

δ 45-55 ppm: Morpholine carbons adjacent to nitrogen (C2 and C6).

δ 35-42 ppm: Benzylic carbon (-CH₂-Ph).

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional

groups:

3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch for the secondary amine.

3000-3100 cm⁻¹ (medium): Aromatic C-H stretch.

2850-2980 cm⁻¹ (strong): Aliphatic C-H stretch from the morpholine and benzyl CH₂ groups.

~1600, 1495, 1450 cm⁻¹ (medium-weak): C=C stretching vibrations of the aromatic ring.
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1100-1125 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.

Mass Spectrometry (MS)
Under electron ionization (EI), the fragmentation of 2-benzylmorpholine is expected to

proceed via characteristic pathways.

Molecular Ion (M⁺•): m/z = 177.

Key Fragments:

m/z = 91 (Base Peak): Tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the

benzyl group. This is a very common and stable fragment for benzyl-containing

compounds.

m/z = 86: Resulting from the cleavage of the benzyl group, leaving the morpholine ring

radical cation.

m/z = 176: Loss of a hydrogen atom ([M-H]⁺).

Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing both

purity and enantiomeric excess.

Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as

those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-

H). These columns are effective for a broad range of chiral amines.[11][12]

Mobile Phase (Normal Phase): A common starting mobile phase is a mixture of n-hexane

and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).

Additive: To improve peak shape and resolution for basic compounds, add a small amount of

a basic additive like diethylamine (DEA, ~0.1%) to the mobile phase.[11]

Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will

typically decrease retention time. If separation is not achieved, try a different alcohol modifier

or a different CSP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b134971?utm_src=pdf-body
https://pdf.benchchem.com/15324/Technical_Support_Center_Resolving_Enantiomeric_Separation_Issues_for_2_Oxan_2_yl_morpholine.pdf
https://phx.phenomenex.com/lib/ChiralGuide.pdf
https://pdf.benchchem.com/15324/Technical_Support_Center_Resolving_Enantiomeric_Separation_Issues_for_2_Oxan_2_yl_morpholine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Use UV detection at a suitable wavelength, such as 210 nm or 254 nm.

Applications in Drug Development and Research
2-Benzylmorpholine is a valuable scaffold in medicinal chemistry, primarily due to its

structural relationship to phenmetrazine and other CNS-active agents.

Appetite Suppressants (Anorectics)
The primary pharmacological interest in 2-benzylmorpholine stems from its activity as an

appetite suppressant. Research has shown that this activity is stereospecific.

A study published in the Journal of Pharmacy and Pharmacology reported the synthesis and

resolution of 2-benzylmorpholine, identifying it as a non-stimulant isomer of phenmetrazine.

[9]

The study demonstrated that the appetite suppressant effect in dogs resides in the (+)-

enantiomer.[9]

The racemic mixture was shown to have an ED₅₀ of 3 to 5.5 mg/kg in dogs for appetite

suppression.[9]

This stereospecific activity underscores the importance of enantioselective synthesis for

developing therapeutically relevant compounds.

Central Nervous System (CNS) Drug Intermediate
The morpholine ring is a privileged scaffold in CNS drug design. 2-Benzylmorpholine serves

as a key building block for a variety of neurologically active compounds.

Its structure is a core component in molecules designed to modulate neurotransmitter

systems.[13]

It is a precursor for analogs of phenmetrazine and other substituted phenylmorpholines,

which are known to act as norepinephrine-dopamine releasing agents (NDRAs).[14][15]

Derivatives of 2-benzylmorpholine have been investigated as norepinephrine transporter

(NET) inhibitors, which are relevant for treating conditions like depression and ADHD. For
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example, the drug reboxetine features a 2-(phenoxybenzyl)morpholine core.[10]

Pharmacokinetic Modulator
Some studies suggest that 2-benzylmorpholine and its enantiomers can act as

pharmacokinetic suppressants and may have potent interactions with metabolic pathways like

epoxidation, which could influence the pharmacological properties of co-administered drugs.

Safety, Handling, and Toxicology
Adherence to proper safety protocols is mandatory when handling 2-benzylmorpholine. The

compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification
Based on available data, 2-benzylmorpholine is classified with the following hazards:

Pictogram GHS Code Hazard Statement Source(s)

GHS07 Warning [4][6]

H302 Harmful if swallowed [4][6]

H315 Causes skin irritation [6]

H319
Causes serious eye

irritation
[6]

H335
May cause respiratory

irritation
[6]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe

shoes.

Respiratory Protection: If working outside of a fume hood or with fine powders, use a

NIOSH-approved respirator.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Toxicological Profile
The toxicological profile is primarily defined by its acute oral toxicity and irritant properties.

Differences in toxicity between enantiomers of chiral morpholine derivatives have been

reported, suggesting that the specific enantiomer of 2-benzylmorpholine being used may

have a unique toxicological profile.[16] Researchers should handle all stereoisomeric forms

with the same high degree of caution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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